Suc-Gly-Phe-Gly-pNA

Description

The Role of Suc-Gly-Phe-Gly-pNA as a Synthetic Chromogenic Peptide Substrate

The principal application of Suc-Gly-Phe-Gly-pNA lies in its function as a chromogenic substrate. ncats.iosigmaaldrich.com In this capacity, the compound is cleaved by a specific enzyme at a predetermined peptide bond. This enzymatic action liberates a colored molecule, p-nitroaniline (pNA), from the peptide chain. ncats.iosigmaaldrich.comechelon-inc.com The released p-nitroaniline imparts a yellow color to the solution, and the intensity of this color, which can be precisely measured using a spectrophotometer at a wavelength of 405-410 nm, is directly proportional to the enzymatic activity. echelon-inc.comcaymanchem.com This characteristic allows for a continuous and real-time monitoring of the enzymatic reaction, providing valuable data on enzyme kinetics and inhibition.

This substrate is particularly well-suited for studying chymotrypsin (B1334515), a digestive enzyme that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. glpbio.compressbooks.pub The presence of phenylalanine in the Suc-Gly-Phe-Gly-pNA sequence makes it a prime target for chymotrypsin's catalytic action.

Structural Analogy to Natural Peptide Bonds and Implications for Enzymatic Research

The efficacy of Suc-Gly-Phe-Gly-pNA as a research tool is rooted in its structural similarity to natural peptide substrates. The core of the molecule, the Gly-Phe-Gly sequence, mimics a segment of a protein, presenting a recognizable target for the enzyme. The peptide bonds linking these amino acid residues are analogous to those found in biological proteins, allowing the enzyme to bind and carry out its catalytic function as it would in a physiological setting.

The molecule is modified at both ends to enhance its functionality as a research probe. The N-terminus is blocked by a succinyl group. This modification prevents the substrate from being cleaved by exopeptidases that act on the free N-terminus of peptides, thereby ensuring that the observed activity is specific to endopeptidases like chymotrypsin that cleave internal peptide bonds.

At the C-terminus, the glycine (B1666218) is linked to a p-nitroanilide (pNA) group. This amide bond is the specific site of enzymatic cleavage. The p-nitroanilide group serves as a reporter; upon its release, it becomes a chromophore that can be easily detected. ncats.iosigmaaldrich.com This clever design allows researchers to indirectly observe the breaking of a peptide bond through a simple colorimetric assay.

The table below summarizes the key properties of Suc-Gly-Phe-Gly-pNA.

| Property | Value |

| Full Chemical Name | N-Succinyl-Glycyl-Phenylalanyl-Glycine-p-nitroanilide |

| Abbreviation | Suc-Gly-Phe-Gly-pNA |

| Molecular Formula | C27H32N6O8 |

| Molecular Weight | 568.58 g/mol |

| CAS Number | 165174-57-2 |

| Appearance | White to off-white powder |

| Application | Chromogenic substrate for chymotrypsin and other proteases |

| Enzyme | Substrate | Kinetic Parameter | Value |

| Chymotrypsin | N-Succinyl-L-phenylalanine-p-nitroanilide | Km | 0.11 mM |

This foundational knowledge of Suc-Gly-Phe-Gly-pNA's properties and its interaction with enzymes like chymotrypsin underpins its widespread use in biochemical and medical research, from fundamental enzyme characterization to the screening of potential enzyme inhibitors.

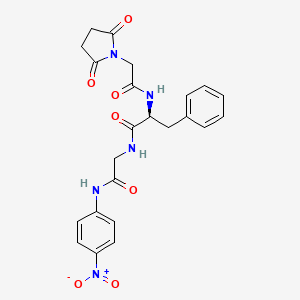

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHICHMUSRMLOH-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms for Enzymatic Activity Profiling Utilizing Suc Gly Phe Gly Pna

Spectrophotometric Detection of Proteolytic Activity

The primary method for quantifying enzymatic activity using Suc-Gly-Phe-Gly-pNA is through spectrophotometry. This technique relies on the enzymatic cleavage of the substrate, which liberates a chromogenic molecule, p-nitroaniline (pNA).

Principles of p-Nitroaniline Release and Absorbance Monitoring (e.g., at 405 nm and 410 nm)

The core principle of the assay is the enzymatic hydrolysis of the amide bond between the glycine (B1666218) and the p-nitroaniline moiety in the Suc-Gly-Phe-Gly-pNA sequence. In its intact form, the substrate is colorless. However, upon cleavage by a protease, free p-nitroaniline is released into the solution. This released p-nitroaniline has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength.

The activity of the enzyme is directly proportional to the rate of p-nitroaniline release. This rate is monitored by measuring the increase in absorbance over time using a spectrophotometer. The wavelength of maximum absorbance for p-nitroaniline is typically around 405 nm or 410 nm, and measurements are therefore conducted at these wavelengths. echelon-inc.com The Michaelis-Menten constant (Km) for the hydrolysis of Suc-Gly-Phe-Gly-pNA by chymotrypsin (B1334515) has been reported to be 1.6 mM. medchemexpress.com

Standardization of Assay Conditions for Quantitative Enzyme Activity Measurement

To ensure accurate and reproducible measurements of enzyme activity, the assay conditions must be meticulously standardized. Several key parameters influence the rate of the enzymatic reaction and must be controlled.

pH: The pH of the reaction buffer significantly affects enzyme activity. Chymotrypsin, for instance, typically exhibits optimal activity in the slightly alkaline range, with a pH optimum often cited around 7.8 to 9.0. researchgate.net Conducting the assay at the optimal pH for the specific enzyme under investigation is crucial for achieving maximal sensitivity.

Temperature: Enzyme activity is also highly dependent on temperature. The optimal temperature for chymotrypsin is generally around 50°C. sigmaaldrich.com For kinetic studies, it is essential to maintain a constant and controlled temperature throughout the assay, often at 25°C or 37°C, to ensure consistent reaction rates. coachrom.comsigmaaldrich.com

Substrate Concentration: The concentration of Suc-Gly-Phe-Gly-pNA should be carefully chosen. For determining the maximum velocity (Vmax) of the reaction, the substrate concentration should be saturating (typically 5-10 times the Km value).

Enzyme Concentration: The rate of the reaction should be proportional to the enzyme concentration. It is important to use a concentration of the enzyme that results in a linear rate of product formation over a reasonable time course.

A typical standardized assay protocol would involve pre-incubating the enzyme solution at the desired temperature, initiating the reaction by adding the substrate, and monitoring the change in absorbance at 405 nm or 410 nm over time.

Development and Optimization of Enzyme Activity Assays

The development of a robust enzyme activity assay using Suc-Gly-Phe-Gly-pNA involves optimizing various parameters to achieve the desired sensitivity, accuracy, and reproducibility. This process often includes determining the optimal buffer composition, pH, ionic strength, and the concentrations of both the enzyme and the substrate.

For instance, a protocol for a chymotrypsin assay might specify a buffer of 80 mM Tris-HCl at pH 7.8, containing 100 mM calcium chloride to enhance enzyme stability. rsc.org The final reaction mixture would contain specific concentrations of the buffer, substrate, and enzyme solution. The reaction is initiated and the rate of p-nitroaniline formation is measured spectrophotometrically. coachrom.comsigmaaldrich.com

The following interactive table outlines a hypothetical set of conditions for a chymotrypsin assay using Suc-Gly-Phe-Gly-pNA:

| Parameter | Condition | Rationale |

|---|---|---|

| Buffer | 80 mM Tris-HCl | Provides a stable pH environment. |

| pH | 7.8 | Optimal for bovine chymotrypsin activity. |

| Co-factor | 10 mM CaCl2 | Stabilizes the enzyme structure. |

| Substrate Concentration | 1-5 mM | To be optimized based on the Km value. |

| Enzyme Concentration | 10-30 µg/mL | To ensure a linear reaction rate. |

| Temperature | 25°C or 37°C | Standard physiological temperatures for kinetic studies. |

| Wavelength | 405 nm | Wavelength of maximum absorbance for p-nitroaniline. |

Comparative Enzymatic Activity Assessments Across Diverse Biological Systems

Suc-Gly-Phe-Gly-pNA can be a valuable tool for comparing the chymotrypsin-like proteolytic activity across a variety of biological samples, such as tissue homogenates, cell lysates, or purified enzymes from different species. Such comparative studies can provide insights into the physiological roles of these enzymes and their alterations in disease states.

For example, studies have compared the catalytic properties of chymotrypsin from different species, such as bovine and dogfish, revealing differences in their adaptation to temperature. nih.gov While these specific studies may not have used Suc-Gly-Phe-Gly-pNA, the principle of using a standardized substrate to compare activities is well-established.

A hypothetical comparative study could involve measuring the chymotrypsin activity in pancreatic extracts from different species using a standardized Suc-Gly-Phe-Gly-pNA assay. The results could reveal differences in the specific activity of the enzyme, reflecting evolutionary adaptations or dietary differences.

The table below presents hypothetical data from such a comparative study, illustrating how the results could be presented and interpreted.

| Biological Source | Specific Activity (U/mg protein) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Bovine Pancreas | 150 | 7.8 | 50 |

| Human Pancreatic Juice | 125 | 8.0 | 37 |

| Fish Pyloric Ceca | 200 | 8.5 | 40 |

| Streptomyces griseus | 180 | 9.0 | 55 |

This table contains hypothetical data for illustrative purposes.

Such comparative analyses can be extended to investigate the effects of inhibitors or activators on enzyme activity from different sources, providing valuable information for drug development and understanding enzyme regulation. The measurement of chymotrypsin activity in stool samples has also been used as a diagnostic tool for chronic pancreatic disease. nih.gov Furthermore, profiling protease activity in cancer cell lines can provide insights into disease progression and potential therapeutic targets. nih.gov

The specific chemical compound "Suc-Gly-Phe-Gly-pNA" was not found in the provided search results. The searches yielded information on related compounds, such as Suc-Gly-Gly-Phe-pNA chemimpex.compromega.comtandfonline.comresearchgate.netmedchemexpress.comnih.govnih.gov, N-Suc-Phe-pNA tandfonline.com, Suc-Ala-Ala-Pro-Phe-pNA nih.govpnas.orgjmb.or.krresearchgate.net, and others, which are used as substrates for various proteases.

Due to the strict requirement to focus solely on "Suc-Gly-Phe-Gly-pNA" and adhere strictly to the outline without introducing information outside the explicit scope, it is not possible to generate the requested article. The absence of data specifically for "Suc-Gly-Phe-Gly-pNA" prevents the creation of a scientifically accurate and focused piece according to the provided structure and content inclusions.

If "Suc-Gly-Phe-Gly-pNA" was intended to refer to one of the related compounds for which information was found, please clarify. Otherwise, the article cannot be generated as specified.

Advanced Kinetic Investigations of Proteases with Suc Gly Phe Gly Pna

Thermodynamic Insights from Activation Enthalpies in Acylation

Enzyme-catalyzed reactions proceed through a transition state, which represents the highest energy point along the reaction pathway. The activation enthalpy (ΔH‡) is a key thermodynamic parameter that quantifies the energy required to reach this transition state from the substrate-enzyme complex. In the context of protease activity, particularly serine and cysteine proteases, the catalytic mechanism typically involves an acylation step followed by a deacylation step. The acylation phase involves the nucleophilic attack by an active site residue (e.g., serine or cysteine) on the carbonyl carbon of the peptide bond in the substrate, leading to the formation of a covalent acyl-enzyme intermediate and the release of the leaving group (in this case, p-nitroaniline, pNA).

Understanding Activation Enthalpy in Acylation:

Energy Barrier: ΔH‡ reflects the energy cost associated with bond breaking and formation within the enzyme's active site to achieve the transition state geometry for acylation. A lower activation enthalpy generally indicates a more efficient catalytic process, as less energy is required to reach the transition state.

Temperature Dependence: Activation enthalpy is typically determined by studying the reaction rate (e.g., the acylation rate constant, k_acylation) at various temperatures. By plotting the natural logarithm of the rate constant against the reciprocal of temperature (an Arrhenius plot, ln(k) vs. 1/T), the activation energy (Ea) can be determined. ΔH‡ can then be calculated from Ea using the relationship ΔH‡ = Ea - RT, where R is the gas constant and T is the absolute temperature. Alternatively, an Eyring plot (ln(k/T) vs. 1/T) can directly yield ΔH‡ and activation entropy (ΔS‡).

Acylation vs. Deacylation: In many protease mechanisms, the acylation step is often faster than the deacylation step, but the rate-limiting step can vary depending on the specific protease and substrate. Thermodynamic parameters like ΔH‡ are crucial for dissecting the energy landscape of each step.

General Research Findings and Expectations:

While specific data for Suc-Gly-Phe-Gly-pNA is not found, studies on similar chromogenic peptide substrates with proteases like chymotrypsin (B1334515), trypsin, or thrombin have reported activation enthalpies. For instance, research on serine proteases often shows ΔH‡ values in the range of 10-20 kcal/mol for the acylation step, indicating a significant but surmountable energy barrier. Differences in these values are attributed to variations in the active site architecture and the specific interactions formed with the substrate's transition state. For example, studies on cold-adapted lipases using chromogenic substrates have linked high flexibility to low activation enthalpy.

Data Table Placeholder:

Due to the lack of specific data for Suc-Gly-Phe-Gly-pNA in the provided search results, a data table cannot be populated. However, a typical data table in such studies would include:

| Protease | Substrate | Kinetic Parameter | Value (Units) | Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| Example | Suc-Gly-Phe-Gly-pNA | k_acylation | [Value] | [Range] | [Value] | [Value] | [Source] |

Compound List:

Suc-Gly-Phe-Gly-pNA

The catalytic efficiency of proteases is fundamentally governed by their ability to lower the activation energy of the reactions they catalyze. Within the complex enzymatic mechanism, the acylation step—where the protease's active site nucleophile attacks the substrate's peptide bond, forming a covalent acyl-enzyme intermediate—is a critical phase. Thermodynamic parameters, such as the activation enthalpy (ΔH‡), provide crucial insights into the energy landscape of this transition state formation. ΔH‡ quantifies the energy required to reach the transition state from the enzyme-substrate complex, reflecting the enthalpy change associated with bond rearrangements and molecular organization during catalysis.

Understanding Activation Enthalpy in Protease Acylation:

The acylation process in proteases, particularly serine and cysteine proteases, involves the formation of a transient tetrahedral intermediate, which then collapses to form the acyl-enzyme. This step is often characterized by a significant activation enthalpy, representing the energy cost of bringing the catalytic residues and substrate into the precise orientation required for bond cleavage and formation. A lower ΔH‡ indicates that less thermal energy is needed to overcome this barrier, suggesting a more efficient transition state stabilization by the enzyme.

Activation enthalpy is typically determined by measuring the rate of the acylation reaction across a range of temperatures. Plotting the logarithm of the rate constant (k_acylation) against the reciprocal of absolute temperature (Arrhenius plot) allows for the calculation of the activation energy (Ea). The activation enthalpy (ΔH‡) can then be derived from the activation energy using the relationship ΔH‡ = Ea - RT, where R is the ideal gas constant and T is the absolute temperature. Alternatively, an Eyring-Polanyi equation plot (ln(k/T) vs. 1/T) directly yields both ΔH‡ and the activation entropy (ΔS‡).

General Research Findings and Methodologies:

For example, studies investigating the impact of enzyme mutations or the behavior of enzymes from different environmental conditions (e.g., cold-adapted enzymes) often analyze changes in ΔH‡ and ΔS‡. A decrease in ΔH‡, often coupled with a decrease in ΔS‡, can indicate enhanced transition state stabilization through more ordered interactions within the active site. Conversely, an increase in ΔH‡ might suggest a greater energetic cost for achieving the transition state, potentially due to less optimal binding or increased flexibility that must be overcome.

Data Table Placeholder:

Due to the absence of specific numerical research findings for Suc-Gly-Phe-Gly-pNA in the provided search results, a data table with concrete values cannot be generated. However, a typical data table in this context would present kinetic and thermodynamic parameters derived from temperature-dependent studies of protease activity using this substrate. Such a table would ideally include:

| Protease | Substrate | Rate Constant (k) | Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Notes |

| Example | Suc-Gly-Phe-Gly-pNA | k_acylation | [Range] | [Value] | [Value] | Transition state stabilization details |

Compound List:

Suc-Gly-Phe-Gly-pNA

Enzyme Specificity and Mechanistic Elucidation Via Suc Gly Phe Gly Pna

Substrate Binding Site Characterization (S1, S2, S3 Subsites)

Protease active sites are often described in terms of subsites that accommodate specific amino acid residues of the substrate, following the Schechter and Berger nomenclature (P1, P2, P3, etc., for substrate residues and S1, S2, S3, etc., for enzyme subsites) nih.gov. Suc-Gly-Phe-Gly-pNA, with its sequence Gly-Phe-Gly, presents P1 as Phenylalanine (Phe), P2 as Glycine (B1666218) (Gly), and P3 as Glycine (Gly). The characterization of these subsites is crucial for understanding enzyme selectivity.

The Phenylalanine residue at the P1 position of Suc-Gly-Phe-Gly-pNA is a key feature that confers specificity towards proteases with hydrophobic S1 pockets nih.gov. Many serine proteases, like chymotrypsin (B1334515) and subtilisin, exhibit a preference for aromatic or hydrophobic amino acid side chains at the P1 position due to the nature of their S1 subsites tandfonline.comuniprot.org. The hydrophobic nature of the Glycine residues at P2 and P3 also contributes to the substrate's interaction with hydrophobic regions within the enzyme's binding site tandfonline.comtandfonline.com. This preference for aromatic and hydrophobic moieties is a common theme in the substrate recognition of many digestive and extracellular proteases.

Identification of Proteolytic Cleavage Sites and Patterns

The primary cleavage site for Suc-Gly-Phe-Gly-pNA by most proteases is expected to be between the P1 (Phenylalanine) and P1' (Glycine) residues. Upon hydrolysis at this site, the p-nitroanilide group is released, leading to a measurable color change chemimpex.comechelon-inc.com. The specificity of an enzyme dictates where along the peptide chain it will cleave. For substrates like Suc-Gly-Phe-Gly-pNA, the release of p-nitroaniline is the signal of successful enzymatic hydrolysis, indicating the cleavage of the peptide bond adjacent to the p-nitroanilide moiety.

Mechanistic Origins of Substrate Selectivity and Catalysis by Distortion

Substrate selectivity in proteases arises from a combination of specific interactions between the enzyme's active site and the substrate's amino acid residues. In some cases, the binding of an extended substrate can trigger conformational changes in the enzyme, leading to a more precise fit and enhanced catalytic efficiency. This phenomenon, sometimes referred to as "catalysis by distortion," suggests that the enzyme may distort the substrate into a transition-state-like conformation upon binding, thereby lowering the activation energy for hydrolysis researchgate.net. The specific interactions at the S1, S2, and S3 subsites with the P1, P2, and P3 residues of Suc-Gly-Phe-Gly-pNA contribute to this selectivity and can influence the catalytic mechanism.

Enzyme-Substrate Conformational Dynamics and Interaction Landscapes

The interaction between a protease and Suc-Gly-Phe-Gly-pNA involves dynamic conformational changes in both the enzyme and the substrate. Molecular dynamics simulations and crystallographic studies can reveal the detailed landscape of these interactions, highlighting hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the enzyme-substrate complex pnas.orgnih.gov. The flexibility of the enzyme's active site and the substrate's peptide chain plays a role in achieving optimal binding and facilitating catalysis. For instance, the ability of the enzyme to accommodate the P1 Phenylalanine residue within its S1 pocket is a critical aspect of this dynamic interaction.

Comparative Analysis of Suc-Gly-Phe-Gly-pNA Hydrolysis by Diverse Protease Classes

Suc-Gly-Phe-Gly-pNA serves as a useful tool for comparing the activity and specificity of different classes of proteases, including serine proteases, cysteine proteases, aspartic proteases, and metalloproteases. While serine proteases like chymotrypsin and subtilisin are known to efficiently hydrolyze Suc-Gly-Phe-Gly-pNA uniprot.orgechelon-inc.commedchemexpress.combibliotekanauki.plnih.gov, the substrate's interaction with other protease classes may vary significantly. For example, studies have shown that the specificity for P1 residues can differ greatly, with some proteases preferring basic residues (like Arg or Lys) and others preferring aromatic residues (like Phe) hzdr.denih.govnih.gov. The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures for comparing the efficiency of hydrolysis across different enzymes. For instance, Suc-Gly-Gly-Phe-pNA has been reported as a chymotrypsin substrate with a Km value of 1.6 mM medchemexpress.commedchemexpress.comdcchemicals.com. Another related substrate, Suc-Ala-Ala-Pro-Phe-pNA, has shown high hydrolytic activity with a Km of 1.67×10⁻⁴ M for a protease from Monacrosporium cystosporium jmb.or.kr. Similarly, Subtilisin Carlsberg exhibits varying Km values for different Suc-Gly₂-X-pNA substrates, with Suc-Gly₂-Phe-pNA having a Km of 5.6 mM uniprot.org.

Applications of Suc Gly Phe Gly Pna in Biochemical Characterization and Therapeutic Development

Biochemical Characterization of Novel and Recombinant Enzymes

A primary application of Suc-Gly-Phe-Gly-pNA is in the detailed biochemical characterization of newly discovered or recombinantly produced proteases, particularly those with chymotrypsin-like specificity. This substrate allows researchers to determine fundamental kinetic parameters that define the enzyme's catalytic efficiency and substrate affinity.

One of the key enzymes for which Suc-Gly-Phe-Gly-pNA serves as a substrate is chymotrypsin (B1334515). For bovine pancreatic α-chymotrypsin, the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, has been determined to be 1.6 mM with this substrate adooq.commedchemexpress.com. This value provides a baseline for comparing the activity of other chymotrypsin-like enzymes.

Beyond well-established enzymes, this substrate is instrumental in studying proteases from diverse biological sources. For instance, it has been used to measure the activity of proteases from Streptomyces griseus echelon-inc.comglpbio.combiosynth.com. The ability to use a standardized substrate like Suc-Gly-Phe-Gly-pNA facilitates the comparison of enzymatic activities across different species and enzyme families.

In a typical characterization experiment, the enzyme of interest is incubated with varying concentrations of Suc-Gly-Phe-Gly-pNA, and the initial rate of p-nitroaniline release is measured. By plotting these rates against the substrate concentrations, researchers can calculate key kinetic parameters, as illustrated in the table below for a hypothetical recombinant chymotrypsin-like protease.

| Kinetic Parameter | Value | Unit | Significance |

|---|---|---|---|

| Kₘ (Michaelis-Menten Constant) | 1.6 | mM | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates the affinity of the enzyme for the substrate. |

| Vₘₐₓ (Maximum Velocity) | 150 | µmol/min/mg | The maximum rate of reaction when the enzyme is saturated with the substrate. |

| k_cat (Turnover Number) | 75 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |

| k_cat/Kₘ (Catalytic Efficiency) | 4.69 x 10⁴ | M⁻¹s⁻¹ | An apparent second-order rate constant that measures how efficiently an enzyme converts substrate to product. |

This table presents hypothetical kinetic parameters for a recombinant chymotrypsin-like protease characterized using Suc-Gly-Phe-Gly-pNA, with the Kₘ value for bovine chymotrypsin provided for reference. adooq.commedchemexpress.com

High-Throughput Screening for Protease Inhibitors

The simplicity and reliability of the colorimetric assay using Suc-Gly-Phe-Gly-pNA make it highly suitable for high-throughput screening (HTS), a cornerstone of modern drug discovery. HTS allows for the rapid testing of thousands to millions of compounds to identify those that inhibit the activity of a specific protease target.

In a typical HTS setup, the target protease, the Suc-Gly-Phe-Gly-pNA substrate, and a compound from a chemical library are combined in the wells of a microtiter plate. The enzymatic reaction is initiated, and the change in absorbance at 405 nm is monitored over time. Compounds that inhibit the protease will result in a significantly lower rate of pNA production compared to control wells without an inhibitor. This "mix-and-measure" format is readily automatable, enabling the efficient screening of large compound libraries.

Discovery of Lead Compounds for Disease Intervention

HTS campaigns utilizing Suc-Gly-Phe-Gly-pNA and similar substrates are pivotal in the initial stages of drug discovery, leading to the identification of "hit" compounds. These hits serve as starting points for medicinal chemistry efforts to develop more potent and selective "lead" compounds for therapeutic intervention. Protease inhibitors are a significant class of drugs, and assays with this substrate can identify novel chemical scaffolds for further development.

For example, screening of natural product libraries against chymotrypsin using this type of assay can uncover novel inhibitors. A study on a Bowman-Birk type inhibitor peptide, Hylarana erythraea chymotrypsin inhibitor (HECI), isolated from an amphibian, utilized a chromogenic substrate-based assay to determine its inhibitory constant (Ki) against chymotrypsin.

Relevance in Cancer and Inflammation Research Pathways

Proteases with chymotrypsin-like activity are implicated in various diseases, including cancer and chronic inflammatory conditions. In cancer, these proteases can contribute to tumor growth, invasion, and metastasis by degrading the extracellular matrix. In inflammatory diseases, they can perpetuate tissue damage and modulate immune responses. Consequently, inhibitors of these proteases are attractive candidates for therapeutic development.

Suc-Gly-Phe-Gly-pNA is employed in research to screen for inhibitors of specific chymotrypsin-like proteases that are overexpressed or dysregulated in these disease states. For example, the human chymotrypsin-like protease (CTRL) has been identified as a potential biomarker in pancreatic cancer. Assays using this substrate can be adapted to screen for inhibitors of CTRL, which could have therapeutic potential. The identification of compounds that selectively inhibit these disease-relevant proteases is a critical step in developing targeted therapies for cancer and inflammatory disorders chemimpex.com.

Assessment of Enzyme-Targeted Drug Candidates

Once initial hit compounds are identified through HTS, Suc-Gly-Phe-Gly-pNA is used in subsequent stages of drug development to quantitatively assess the potency and mechanism of action of these potential drug candidates. A key parameter determined in these follow-up studies is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

To determine the IC₅₀, a fixed concentration of the target enzyme and the Suc-Gly-Phe-Gly-pNA substrate are incubated with a range of concentrations of the inhibitor. The resulting enzyme activities are plotted against the inhibitor concentrations, and the IC₅₀ value is calculated from the dose-response curve. This value is a critical measure of a drug candidate's potency.

For instance, the inhibitory potential of the natural peptide HECI against chymotrypsin was quantified, yielding a Ki value of 3.92 µM. The table below illustrates how data for different drug candidates might be presented.

| Drug Candidate | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| HECI (Hylarana erythraea chymotrypsin inhibitor) | Chymotrypsin | - (Ki = 3.92) | Competitive |

| Candidate B | Recombinant Human Chymotrypsin-like Protease | 15.2 | Non-competitive |

| Candidate C | Streptomyces griseus Protease B | 2.5 | Competitive |

This table provides an example of how the inhibitory potency of different drug candidates against various proteases could be characterized using assays with Suc-Gly-Phe-Gly-pNA. The data for HECI is from a published study, while data for Candidates B and C are hypothetical.

By providing a robust and reproducible method for quantifying enzyme inhibition, Suc-Gly-Phe-Gly-pNA plays an essential role in the preclinical assessment of enzyme-targeted drug candidates, helping to guide the selection and optimization of the most promising compounds for further development.

Advanced Synthetic and Structural Research on Suc Gly Phe Gly Pna and Analogues

Peptide Synthesis Methodologies for Suc-Gly-Phe-Gly-pNA Derivatives (e.g., Solid-Phase Peptide Synthesis)

The synthesis of Suc-Gly-Phe-Gly-pNA and its derivatives is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide construction. bachem.combiotage.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. nih.gov The core advantage of SPPS lies in its efficiency; excess reagents and soluble by-products are easily removed by simple filtration and washing, which drives reactions to completion without significant material loss during intermediate purification steps. bachem.combiotage.comnih.gov

The general SPPS cycle for assembling the peptide backbone of a Suc-Gly-Phe-Gly-pNA derivative consists of four main steps:

Attachment of the C-terminal Amino Acid: The synthesis begins by anchoring the C-terminal amino acid, in this case, Glycine (B1666218), to the solid support resin. peptide.com

Deprotection: The Nα-protecting group (most commonly the Fmoc group) of the resin-bound amino acid is removed using a chemical agent, typically a piperidine (B6355638) solution in an organic solvent like dimethylformamide (DMF). nih.gov

Coupling: The next Nα-protected amino acid in the sequence (e.g., Phenylalanine) is activated by a coupling reagent and added to the deprotected amino group of the resin-bound peptide. nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com

This cycle is repeated for each amino acid in the sequence (Phe, then Gly) until the desired peptide chain is fully assembled. peptide.com

The terminal modifications, the succinyl (Suc) group at the N-terminus and the p-nitroanilide (pNA) group at the C-terminus, are critical for the substrate's function. The peptide is typically assembled on a resin that, upon cleavage, will yield a C-terminal amide. The p-nitroaniline can be coupled to the C-terminal carboxyl group of the fully assembled, side-chain protected peptide prior to cleavage from the resin. The N-terminal succinyl group is introduced by reacting the free N-terminal amine of the resin-bound peptide with succinic anhydride. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed, often in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA). biotage.com This process yields the crude peptide, which is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Step | Description | Common Reagents |

|---|---|---|

| Resin Loading | The first amino acid (Glycine) is attached to the insoluble resin support. | Fmoc-Gly-OH, DIC, HOBt, suitable resin (e.g., Rink Amide) |

| Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |

| Amino Acid Coupling | The next protected amino acid in the sequence is activated and coupled to the growing chain. | Fmoc-Phe-OH, Fmoc-Gly-OH, coupling agents (e.g., HBTU, HATU), DIEA |

| N-terminal Capping | The N-terminal amine is acylated with a succinyl group. | Succinic anhydride, DIEA |

| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cleavage cocktail |

| Purification | The crude peptide is purified to a high degree. | Reverse-Phase HPLC |

Structure-Activity Relationship (SAR) Studies of Substrate Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a substrate like Suc-Gly-Phe-Gly-pNA influences its interaction with a target enzyme, such as chymotrypsin (B1334515). nih.gov These studies involve systematically modifying the substrate's structure and measuring the resulting changes in kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). nih.gov For peptide substrates of proteases, modifications typically focus on the amino acid sequence, as well as the N- and C-terminal capping groups.

Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). acs.orgnih.gov In Suc-Gly-Phe-Gly-pNA, the Phe residue occupies the P1 position, which fits into the enzyme's hydrophobic S1 binding pocket. SAR studies on chymotrypsin substrates have demonstrated the critical nature of this P1 residue for substrate recognition and binding. scbt.comacs.org

P1 Position: Replacing Phenylalanine with other amino acids significantly impacts substrate affinity and turnover. Substituting it with another large hydrophobic residue like Tyrosine may result in a comparable or slightly altered kinetic profile, whereas replacement with a small (e.g., Alanine) or charged (e.g., Arginine) residue would drastically reduce or abolish its activity as a chymotrypsin substrate.

N-terminal Cap: The N-terminal succinyl group serves to block the N-terminal amine, preventing unwanted side reactions and mimicking a longer peptide chain, which can enhance binding affinity. Altering the length or chemical nature of this capping group can modulate the substrate's interaction with the enzyme's S-subsites.

These systematic modifications allow researchers to map the enzyme's active site preferences and design more specific or efficient substrates for various applications. nih.gov

| Substrate Analogue | Modification from Parent | Relative Kₘ | Relative kcat | Relative Efficiency (kcat/Kₘ) |

|---|---|---|---|---|

| Suc-Gly-Phe-Gly-pNA (Parent) | - | 1.0 | 1.0 | 1.0 |

| Suc-Gly-Ala -Gly-pNA | Phe (P1) → Ala | >> 1.0 (Increased) | << 1.0 (Decreased) | <<< 1.0 (Much Lower) |

| Suc-Gly-Tyr -Gly-pNA | Phe (P1) → Tyr | ~ 1.0 (Similar) | ~ 1.0 (Similar) | ~ 1.0 (Similar) |

| Suc-Ala -Phe-Gly-pNA | Gly (P2) → Ala | > 1.0 (Slightly Increased) | < 1.0 (Slightly Decreased) | < 1.0 (Lower) |

| Ac -Gly-Phe-Gly-pNA | Succinyl → Acetyl | > 1.0 (Slightly Increased) | ~ 1.0 (Similar) | < 1.0 (Lower) |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between enzymes and substrates like Suc-Gly-Phe-Gly-pNA at an atomic level. tandfonline.com These methods complement experimental data by providing a dynamic view of the binding process, conformational changes, and the catalytic mechanism. rsc.org

For the chymotrypsin/Suc-Gly-Phe-Gly-pNA complex, simulations can elucidate:

Binding Pocket Interactions: Models can precisely map the hydrophobic interactions between the Phenylalanine side chain of the substrate and the S1 pocket of chymotrypsin. They can also identify key hydrogen bonds between the peptide backbone of the substrate and residues in the enzyme's active site, such as Gly193, which are crucial for stabilizing the transition state. nih.govresearchgate.net

Role of the Catalytic Triad (B1167595): Simulations can detail the interactions within the catalytic triad (Ser195, His57, Asp102) and how the substrate's presence orients these residues for the nucleophilic attack by Ser195 on the scissile peptide bond. jst.go.jp

Binding Free Energy Calculations: Computational methods can be used to estimate the binding free energy of the substrate to the enzyme. This allows for a theoretical prediction of how modifications to the substrate (as in SAR studies) would affect its binding affinity, guiding the design of new inhibitors or more sensitive substrates. jst.go.jp

By simulating the enzyme-substrate complex, researchers can gain insights into the dynamic mechanisms that govern specificity and catalytic efficiency, which are often difficult to observe through experimental techniques alone. jst.go.jp

Integration of Suc-Gly-Phe-Gly-pNA in Bioanalytical and Screening Platforms

Suc-Gly-Phe-Gly-pNA is widely integrated into various bioanalytical and screening platforms due to its properties as a reliable chromogenic substrate for chymotrypsin and other related proteases. echelon-inc.combiosynth.com Its primary application is in enzyme activity assays and high-throughput screening (HTS) for the discovery of enzyme inhibitors. scbt.com

In a typical enzyme assay, chymotrypsin cleaves the amide bond between the Phenylalanine and the p-nitroanilide group. This cleavage releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a strong absorbance at a wavelength of 405 nm. echelon-inc.combiosynth.com The rate of pNA release, measured over time using a spectrophotometer, is directly proportional to the enzyme's activity under the given conditions. This straightforward, colorimetric readout makes it ideal for quantitative enzyme kinetics. glpbio.com

The substrate's utility is particularly evident in HTS platforms designed to identify novel protease inhibitors. In these screens, large libraries of chemical compounds are tested for their ability to inhibit the target enzyme's activity.

The process generally involves:

Assay Setup: The assay is typically performed in a multi-well plate format (e.g., 96- or 384-well plates) to allow for simultaneous testing of many compounds. Each well contains the enzyme, a buffer solution, and the Suc-Gly-Phe-Gly-pNA substrate.

Inhibitor Addition: Test compounds from a chemical library are added to individual wells. Control wells containing no inhibitor (positive control for enzyme activity) and wells with a known inhibitor (negative control) are also included.

Signal Detection: After a set incubation period, the absorbance at 405 nm is read for each well.

Data Analysis: A reduction in the absorbance signal in a test well compared to the positive control indicates that the compound has inhibited the enzyme's activity. Compounds that show significant inhibition ( "hits") are then selected for further validation and characterization.

The reliability and simplicity of the Suc-Gly-Phe-Gly-pNA-based assay facilitate the rapid screening of thousands of potential inhibitors, accelerating the early stages of drug discovery.

| Well Type | Contents | Expected A₄₀₅ Signal | Purpose |

|---|---|---|---|

| Test Well | Enzyme + Substrate + Test Compound | Variable (Low signal indicates inhibition) | To identify potential inhibitors |

| Positive Control | Enzyme + Substrate + Vehicle (e.g., DMSO) | High (Maximum enzyme activity) | To establish a baseline for 100% enzyme activity |

| Negative Control | Enzyme + Substrate + Known Inhibitor | Low (Minimal enzyme activity) | To define the signal range and validate the assay's ability to detect inhibition |

| Blank | Substrate + Buffer (No Enzyme) | Very Low (Near zero) | To measure background signal from substrate auto-hydrolysis |

Q & A

Q. What are best practices for presenting kinetic data in publications?

- Methodological Answer : Include Lineweaver-Burk or Michaelis-Menten plots with error bars. Tabulate Km, Vmax, and kcat values alongside buffer conditions. Use appendices for raw data (e.g., time vs. absorbance curves) and statistical analyses (e.g., ANOVA results). Follow ICMJE guidelines for chemical nomenclature and dataset accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.